(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
Description
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a boronic acid derivative featuring a nitro (NO₂) and trifluoromethyl (CF₃) group on the phenoxy ring, which is attached to a para-substituted phenylboronic acid core. Key properties include:
- Molecular Formula: C₁₃H₉BF₃NO₅
- Molecular Weight: 327.03 g/mol
- CAS Numbers: 212189-48-5 (para-substituted isomer) , 1072945-94-8 (meta-substituted isomer) .
The compound’s structure combines electron-withdrawing groups (NO₂ and CF₃), which enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and may influence biological interactions.
Properties
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BF3NO5/c15-13(16,17)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)14(19)20/h1-7,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZDRJPJDCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672916 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-58-7 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boronation via Organometallic Intermediates
Palladium-Catalyzed Cross-Coupling
Functionalization and Final Assembly
Objective: Attach the phenoxy group bearing the trifluoromethyl substituent to the boronic acid core.
- Method:
- Nucleophilic aromatic substitution or Ullmann-type coupling reactions facilitate the attachment of the phenoxy group onto the boronic acid intermediate.
- The reaction is carried out in solvents such as toluene, ethyl acetate, or isopropyl acetate, often with bases like sodium hydroxide or potassium carbonate.
| Parameter | Range | Preferred | Notes |
|---|---|---|---|
| Solvent | Toluene, ethyl acetate, butyl acetate, iso-propyl acetate, NMP, DMF, DMSO, DMAC | Toluene or ethyl acetate | Selected based on solubility and environmental considerations |
| Temperature | Ambient to 50°C | 30–50°C | To optimize yield and minimize side reactions |
| Reaction Time | 4–24 hours | 8–12 hours | For complete conversion |
Data Summary and Comparative Analysis
| Preparation Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | HNO₃ | Acetic acid, DMSO | 30–50°C | >85% | Selective nitration at desired position |
| Boronation | Phenylboric acid + nitric acid | Acetic anhydride, DMSO | 0–70°C | >89% | High yield, controlled conditions |
| Coupling | Chloronitrobenzene + phenylboronic acid | Toluene, ethanol | 30–50°C | Variable | Palladium catalysis enhances efficiency |
Notes on Environmental and Industrial Considerations
- Environmental Impact:
- Use of greener solvents such as ethyl acetate and toluene reduces environmental footprint.
- Catalysts like ammonium nitrate and sodium nitrite are employed in catalytic amounts to minimize waste.
- Industrial Scalability:
- Methods employing palladium catalysis and controlled nitration are scalable with proper safety measures.
- Reaction parameters are optimized to maximize yield and minimize by-products.
Summary of Research Findings
- The synthesis of This compound is feasible via nitration of suitably substituted phenoxyphenyl compounds followed by boronation.
- High yields (>85%) are achievable under controlled temperature and molar ratios.
- The choice of solvents and catalysts significantly influences the efficiency and environmental impact.
- Palladium-catalyzed cross-coupling offers an alternative route with high selectivity, especially suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can undergo reduction to form the corresponding amine.
Reduction: The boronic acid group can be oxidized to form the corresponding boronate ester.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction of the nitro group: (4-(2-Amino-4-(trifluoromethyl)phenoxy)phenyl)boronic acid.
Oxidation of the boronic acid group: (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronate ester.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 327.02 g/mol. Its structure features a boronic acid moiety connected to a phenyl group, which is further substituted by a nitro group and a trifluoromethyl group. These functional groups impart unique chemical properties that enhance its reactivity and biological activity.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
- The boronic acid functionality allows (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction involves:
- Oxidative Addition : The boron atom reacts with an organic halide.
- Transmetalation : Transfer of the organic group to the palladium catalyst.
- Reductive Elimination : Formation of the biaryl compound.
This makes it valuable for synthesizing complex organic molecules with tailored properties .
Medicinal Chemistry
Drug Discovery
- The unique combination of the nitro and trifluoromethyl groups suggests potential for exploring biological activity. Research indicates that these groups can influence interactions with biological targets, making this compound a candidate for lead compounds in drug discovery across various therapeutic areas .
Enzyme Inhibition Studies
- Boronic acids are known to interact with diols and other biomolecules, potentially leading to enzyme inhibition. For instance, this compound may inhibit serine proteases by forming covalent bonds with active site residues, thereby blocking enzymatic activity.
Materials Science
Development of Advanced Materials
- This compound can be incorporated into polymers to create materials with specific functionalities, such as self-healing properties or applications in organic electronics. Its unique structure might enable the development of novel materials tailored for specific industrial applications .
Research has demonstrated that this compound can modulate cellular pathways by influencing kinase and phosphatase activities. This modulation leads to alterations in phosphorylation states of key signaling proteins, impacting gene expression and cellular metabolism.
Case Study 2: Synthesis of Biaryl Compounds
In a study focusing on the synthesis of biaryl compounds using Suzuki-Miyaura coupling, this compound was successfully utilized as a building block. The resulting compounds exhibited enhanced reactivity due to the electronic effects of the trifluoromethyl and nitro groups .
Mechanism of Action
The mechanism of action of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological applications, the compound can interact with various molecular targets through its functional groups, forming stable complexes that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Comparisons
Positional Isomers
- (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid (CAS 1072945-94-8): Shares the same substituents (NO₂ and CF₃) but attached to a meta-substituted phenyl ring .
Substituent Variations
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Molecular Formula: C₁₆H₁₇BO₄ Key Feature: Methoxyethyl (electron-donating) group instead of NO₂/CF₃. Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) in appressorium inhibition . Comparison: The electron-donating methoxyethyl group may reduce electrophilicity compared to the nitro group, influencing target selectivity.
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid (CAS 958457-41-5): Molecular Formula: C₁₃H₁₀BF₃O₄ Key Feature: Trifluoromethoxy (OCF₃) replaces NO₂/CF₃.
Physicochemical and Commercial Properties
Biological Activity
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, with the molecular formula C13H9BF3NO5 and a molecular weight of approximately 327.02 g/mol, is a boronic acid derivative that has garnered attention for its potential biological applications. The compound features a complex structure that includes a phenyl group attached to a boronic acid moiety, further substituted by a nitro group and a trifluoromethyl group. These functional groups are significant in determining its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic acid functionality allows it to interact with diols and other nucleophilic sites in proteins, potentially inhibiting enzymatic activity or modulating cellular pathways . In organic synthesis, it acts as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
1. Proteomics and Protein Interactions
The compound's ability to form reversible covalent bonds with certain biomolecules makes it valuable in proteomics research. It has been used to study protein interactions and functions, which is critical for understanding cellular processes and developing therapeutic strategies targeting specific proteins .
2. Anticancer Potential
Research indicates that boronic acids, including this compound, may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. The presence of the nitro group may enhance metabolic stability, making it a candidate for drug development in oncology .
3. Antimicrobial Activity
Some studies have suggested that compounds with similar structures may possess antimicrobial properties. The unique combination of electron-withdrawing groups (nitro and trifluoromethyl) could influence the compound's interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .
Case Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was shown to inhibit enzyme activity through the formation of covalent bonds with the active site serine residue, demonstrating its potential as a therapeutic agent in diseases involving dysregulated protease activity .
Case Study 2: Drug Development for Prostate Cancer
Research into novel antiandrogens for prostate cancer treatment highlighted the potential of boronic acids as lead compounds. Modifications to the nitro group in related structures led to increased binding affinity for androgen receptors, suggesting that this compound could serve as a scaffold for developing more effective antiandrogens .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid | C13H9BF3NO5 | Different positioning of substituents |
| 4-(Trifluoromethoxy)phenylboronic acid | C8H6BF3O | Lacks nitro group; simpler structure |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | Contains fluorine instead of nitro group |
The structural uniqueness of this compound lies in its combination of electron-withdrawing groups, which significantly affects its chemical reactivity and biological activity compared to other similar compounds.
Q & A
Q. What synthetic strategies are employed to prepare (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, a phenoxide intermediate is generated by reacting 2-nitro-4-(trifluoromethyl)phenol with a halogenated phenylboronic acid precursor under basic conditions (e.g., K₂CO₃ in DMF). Subsequent boronation via Miyaura borylation (Pd catalysis) or radical-based protocols (e.g., AgNO₃/K₂S₂O₈ in biphasic systems) can introduce the boronic acid group . Key challenges include managing competing side reactions from the nitro and trifluoromethyl groups, which may require inert atmospheres and controlled temperatures.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and boronic acid proton signals (~δ 7-8 ppm for aromatic protons, δ 8-9 ppm for B-OH) .
- FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and 1520 cm⁻¹ (NO₂ stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) determines molecular ion accuracy (expected [M-H]⁻ ~370.05 g/mol).
- XPS : Confirms surface functionalization in materials science applications by detecting boron (B 1s ~191 eV) .
Advanced Research Questions
Q. How can radical-mediated functionalization protocols be optimized for this boronic acid in graphitic material modification?
- Methodological Answer :
- Reaction Design : Adapt Baran’s radical protocol using AgNO₃ (0.1 equiv) and K₂S₂O₈ (2 equiv) in a biphasic H₂O/DCM system. The nitro group enhances radical stability, while the trifluoromethyl group may sterically hinder reactivity, requiring extended reaction times (24–48 hrs) .
- Characterization : Post-functionalization, Raman spectroscopy (D/G band ratio) and TEM assess graphitic layer integrity. XPS quantifies boron incorporation efficiency (typically 5–10% surface coverage) .
Q. What computational approaches predict the electronic effects of nitro and trifluoromethyl groups on Suzuki-Miyaura coupling efficiency?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model electron-withdrawing effects. The nitro group reduces electron density at the boronic acid site, potentially slowing transmetalation.
- Docking Studies : AutoDock Vina (with modified scoring functions) simulates Pd-ligand interactions. Adjust grid parameters to prioritize boron-Pd coordination (grid center: x=10 Å, y=10 Å, z=10 Å; exhaustiveness=32) .
- Validation : Compare computed activation energies with experimental yields (e.g., coupling with aryl halides under Pd(PPh₃)₄ catalysis).
Q. How can contradictory data on functionalization efficiency across studies be resolved?
- Methodological Answer :
- Controlled Variables : Replicate experiments with standardized reagents (e.g., anhydrous solvents, fresh AgNO₃).
- Advanced Analytics : Use TOF-SIMS for surface quantification to address discrepancies in reported boron coverage .
- Statistical Analysis : Apply ANOVA to evaluate the impact of reaction variables (temperature, catalyst loading) across datasets.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
